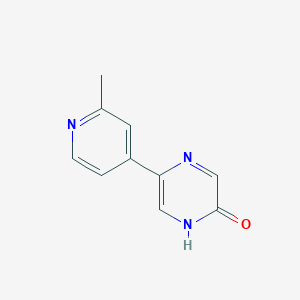
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring substituted with an amino group, a chlorofuran moiety, and a thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorofuran-3-carboxylic acid with thiourea and an amine source under acidic or basic conditions to form the triazine ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom in the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in plants and pests.
作用机制
The mechanism of action of 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their activity. Additionally, the triazine ring can interact with nucleic acids, affecting DNA and RNA synthesis.
相似化合物的比较
Similar Compounds
- 4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-ol
- 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-sulfide
Uniqueness
4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazine ring with the chlorofuran moiety also contributes to its unique properties, making it a valuable compound for various applications.
属性
分子式 |
C7H5ClN4OS |
|---|---|
分子量 |
228.66 g/mol |
IUPAC 名称 |
2-amino-6-(2-chlorofuran-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5ClN4OS/c8-4-3(1-2-13-4)5-10-6(9)12-7(14)11-5/h1-2H,(H3,9,10,11,12,14) |
InChI 键 |
INJVAXLGFOVZAI-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1C2=NC(=S)N=C(N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



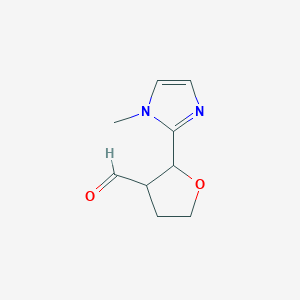
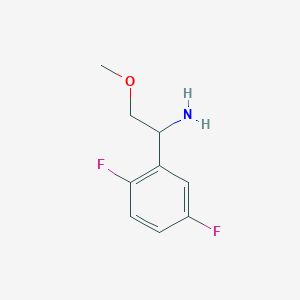
![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)
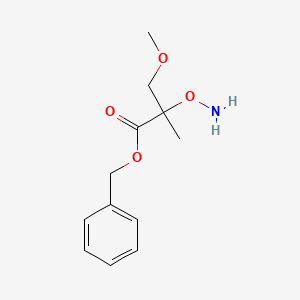
![2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13206066.png)
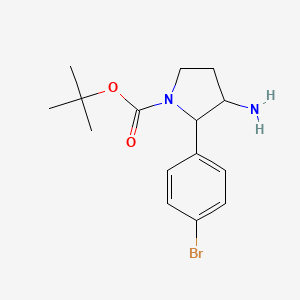
![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)

